3-Phenoxyphenylisothiocyanate physical and chemical properties
3-Phenoxyphenylisothiocyanate physical and chemical properties
An in-depth technical whitepaper on the physicochemical profiling, synthesis, and therapeutic applications of 3-Phenoxyphenylisothiocyanate.
Executive Summary
3-Phenoxyphenylisothiocyanate (systematically known as 1-isothiocyanato-3-phenoxybenzene) is a highly reactive, synthetic aryl isothiocyanate[1]. In modern medicinal chemistry, it serves a dual, high-value purpose: it acts as a potent electrophilic probe for investigating the Keap1-Nrf2-ARE chemopreventive signaling pathway[1], and it functions as a critical structural intermediate in the synthesis of substituted benzazoles targeting Raf kinases in oncology[2]. This guide details its physicochemical profile, the causality behind its synthesis, and its mechanistic pharmacology.
Physicochemical Data & Structural Rationale
The molecule consists of a diphenyl ether core functionalized with an isothiocyanate (-N=C=S) group. The phenoxy substitution provides significant lipophilicity, enhancing cellular membrane permeability compared to simpler analogues like phenyl isothiocyanate (PITC), while the isothiocyanate acts as the reactive warhead[1].
Table 1: Physicochemical Properties of 3-Phenoxyphenylisothiocyanate
| Property | Value | Scientific Rationale / Implication |
| Chemical Name | 1-isothiocyanato-3-phenoxybenzene | Systematic IUPAC nomenclature[1]. |
| CAS Registry Number | 3530-00-5 | Unique identifier for chemical databases[3]. |
| Molecular Formula | C13H9NOS | Dictates exact mass for MS validation[3]. |
| Molecular Weight | 227.287 g/mol | Optimal for small-molecule drug likeness (Lipinski's Rule of 5)[3]. |
| Physical State | Colorless oil | Indicates lack of crystal lattice stabilization at room temperature[1]. |
| Key Functional Group | Isothiocyanate (-N=C=S) | Highly electrophilic central carbon; targets nucleophilic thiols[1]. |
Chemical Reactivity & Synthesis Methodology
The synthesis of 3-phenoxyphenylisothiocyanate relies on the conversion of a primary amine (3-phenoxyaniline) to an isothiocyanate. The most robust industrial and laboratory method utilizes thiophosgene[2].
Self-Validating Synthesis Protocol:
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Initiation: Dissolve 3-phenoxyaniline (1.0 mmol, 185 mg) in 4.0 mL of anhydrous acetone[2]. Causality: Acetone is a polar aprotic solvent that dissolves the amine but does not react with the highly electrophilic thiophosgene, unlike protic solvents (e.g., ethanol) which would form unwanted thiocarbamates.
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Thermal Control: Cool the stirring solution to 0°C[2]. Causality: The reaction between an amine and thiophosgene is highly exothermic. Maintaining 0°C prevents the formation of symmetrical thiourea byproducts, which occur when the newly formed isothiocyanate reacts with unreacted starting amine at elevated temperatures.
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Reagent Addition: Add thiophosgene (3.0 mmol, 0.23 mL) dropwise[2]. Causality: A 3-fold molar excess of thiophosgene ensures complete conversion of the amine and further suppresses thiourea formation.
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Reaction & Validation: Maintain the reaction for 30 minutes. Validate completion via Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate mobile phase[2]. Causality: The non-polar isothiocyanate will have a significantly higher Rf value than the polar starting amine, creating a self-validating visual confirmation of conversion.
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Workup: Concentrate the reaction mixture under reduced pressure, then azeotrope with toluene[2]. Causality: Azeotroping with toluene efficiently removes residual toxic thiophosgene and trace water under mild conditions, preventing the hydrolytic degradation of the isothiocyanate product. The product is yielded as a colorless oil[1].
Fig 1. Step-by-step synthesis workflow of 3-phenoxyphenylisothiocyanate via thiophosgene.
Mechanistic Pharmacology: Target Engagement
4.1. Raf Kinase Inhibition Scaffold 3-Phenoxyphenylisothiocyanate is a crucial building block in the synthesis of substituted benzazoles[2]. These compounds are potent inhibitors of Raf serine/threonine kinases, which are essential components of the Ras/Mitogen-Activated Protein Kinase (MAPK) signaling module[4]. By reacting the isothiocyanate with appropriate diamines, researchers construct benzimidazole cores that competitively bind the ATP-binding pocket of mutated Raf kinases (e.g., BRAF V600E), effectively halting uncontrolled cellular proliferation in solid tumors[5],[4].
4.2. Keap1-Nrf2-ARE Pathway Activation As an intact molecule, 3-phenoxyphenylisothiocyanate exhibits potent chemopreventive properties by activating the nuclear factor E2 p45-related factor 2 (Nrf2)[1]. Mechanism: The electrophilic central carbon of the isothiocyanate group covalently modifies (thiocarbamoylates) specific sensor cysteine residues on Kelch-like ECH-associated protein 1 (Keap1)[1]. Under baseline conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation[1]. Thiocarbamoylation induces a conformational change in Keap1, halting Nrf2 degradation. Stabilized Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (AREs), and drives the transcription of Phase II cytoprotective enzymes such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase (NQO1)[1].
Fig 2. Mechanism of Keap1-Nrf2-ARE pathway activation by 3-phenoxyphenylisothiocyanate.
Experimental Protocols: In Vitro ARE-Induction Evaluation
To validate the biological efficacy of synthesized 3-phenoxyphenylisothiocyanate, a bifurcated evaluation of antiproliferative and ARE-induction capacity is required[1].
Self-Validating Assay Protocol (MCF-7 Cells):
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Cell Culture & Dosing: Culture human MCF-7 breast cancer cells in DMEM. Treat with varying concentrations of 3-phenoxyphenylisothiocyanate (0.1 μM to 50 μM) dissolved in DMSO (ensure final DMSO concentration is <0.1% to prevent solvent toxicity)[1].
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Positive/Negative Controls: Include R-Sulforaphane (R-SFN) as a positive control and a vehicle-only negative control[1]. Causality: R-SFN is a known natural isothiocyanate that potently induces ARE. Its inclusion ensures the assay's dynamic range is functioning properly, providing a validated benchmark for the synthetic analogue's potency.
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NQO1 Specific Activity Measurement: After 48 hours, lyse the cells and measure NQO1 enzymatic activity using a menadione-coupled reduction assay. Causality: NQO1 is a direct downstream target of Nrf2. Measuring its enzymatic activity—rather than relying solely on mRNA transcript levels—confirms functional, translated cytoprotective protein expression, validating the entire pathway from Keap1 binding to functional enzyme output[1].
References
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Title: Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells - PMC | Source: nih.gov | URL: 1
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Title: WO2005032548A1 - Substituted benzazoles and use thereof as inhibitors of raf kinase | Source: google.com | URL: 2
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Title: WO2003082272A1 - Substituted benzazoles and use thereof as raf kinase inhibitors | Source: google.com | URL: 5
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Title: AU2003226211B2 - Substituted benzazoles and use thereof as RAF kinase inhibitors | Source: google.com | URL: 4
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Title: 3-Phenoxy-phenylisothiocyanat - CAS号3530-00-5 - 摩熵化学 | Source: molaid.com | URL: 3
Sources
- 1. Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2005032548A1 - Substituted benzazoles and use thereof as inhibitors of raf kinase - Google Patents [patents.google.com]
- 3. 3-Phenoxy-phenylisothiocyanat - CAS号 3530-00-5 - 摩熵化学 [molaid.com]
- 4. AU2003226211B2 - Substituted benzazoles and use thereof as RAF kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2003082272A1 - Substituted benzazoles and use thereof as raf kinase inhibitors - Google Patents [patents.google.com]
